molecular formula C21H16N6OS2 B1223917 3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one

3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one

Cat. No. B1223917
M. Wt: 432.5 g/mol
InChI Key: JAJRLWYJKXCGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[4-(phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one is a member of benzotriazines.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial Evaluation of Di-triazoles : Novel di-triazoles, including derivatives of the specified compound, demonstrated good antifungal activity against yeast fungi. One compound specifically showed antimicrobial activity against Pseudomonas aeruginosa and Enterococcus faecalis bacteria, as well as Candida albicans and Candida tropicalis yeast fungi (Ünver, Düğdü, Sancak, & Er, 2008).
  • Novel Triazol Compounds as Antifungal Agents : Another study synthesized new triazol compounds containing a thiophen ring, showing high degrees of antifungal activity (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010).

Potential Anticancer Properties

  • Effect on Cancer Cell Migration and Growth : A derivative of the compound was used to synthesize hydrazones, which were tested for cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Some compounds showed selective cytotoxicity, especially against melanoma cells, indicating potential as antimetastatic candidates (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Other Research Applications

  • Synthesis and Characterization for Various Applications : Various studies have focused on the synthesis and characterization of derivatives of this compound, exploring their physical, chemical, and structural properties for potential applications in different fields, such as organic solar cell applications and as EGFR inhibitors in cancer treatment (Karakus et al., 2012); (Karayel, 2021).

properties

Product Name

3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one

Molecular Formula

C21H16N6OS2

Molecular Weight

432.5 g/mol

IUPAC Name

3-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H16N6OS2/c28-20-16-9-4-5-10-17(16)22-25-27(20)14-30-21-24-23-19(18-11-6-12-29-18)26(21)13-15-7-2-1-3-8-15/h1-12H,13-14H2

InChI Key

JAJRLWYJKXCGAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCN3C(=O)C4=CC=CC=C4N=N3)C5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 2
Reactant of Route 2
3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 3
3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 4
Reactant of Route 4
3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 5
Reactant of Route 5
3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 6
3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one

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